molecular formula C8H18N2 B1321705 Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine CAS No. 68339-47-9

Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B1321705
CAS No.: 68339-47-9
M. Wt: 142.24 g/mol
InChI Key: ADIPLQWTEHRACR-UHFFFAOYSA-N
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Description

Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a tertiary amine characterized by a pyrrolidine ring (a five-membered cyclic secondary amine) with a methyl substituent on the nitrogen atom. An ethyl group is attached via a methylene bridge (-CH2-) to the pyrrolidine ring, resulting in the systematic name this compound. Its molecular formula is C₉H₂₀N₂, with a molar mass of 156.27 g/mol (derived from ).

The stereochemistry of the compound is notable: specifies the (S)-enantiomer (CAS: 309293-36-5), indicating that chirality at the pyrrolidine ring may influence its biochemical interactions and synthesis pathways.

Properties

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPLQWTEHRACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605196
Record name N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60605196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68339-47-9
Record name N-Ethyl-1-methyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68339-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which have significant applications in different fields of research and industry .

Scientific Research Applications

Medicinal Chemistry

Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is recognized as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which can modulate biological pathways. This property positions the compound as a candidate for therapeutic applications in areas such as:

  • Neuropharmacology : The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a potential candidate for developing treatments for neurological disorders.
  • Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound exhibit moderate antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its synthesis typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide under controlled conditions. Key aspects include:

  • Synthesis Methodology : The reaction is performed in an inert atmosphere to minimize oxidation, followed by purification techniques such as distillation or chromatography to isolate the product .
  • Industrial Applications : Continuous flow reactors are employed on an industrial scale to ensure consistent quality and yield, utilizing optimized reaction conditions and catalysts to enhance production efficiency .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing optically active compounds that are crucial for various medications. Notably:

  • Enantiomeric Resolution : The compound can be resolved into its enantiomers using microbial lipases, achieving high enantioselectivity (greater than 95%) . This process is vital for producing pharmacologically active ingredients like Levosulpiride and similar medications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFindings
Gavrielatos et al. (1999)Investigated the synthesis of derivatives showing antibacterial activity against E. coli and S. aureus .
MDPI Research (2023)Reported on the synthesis of related compounds with potential antimicrobial properties .
Patent US20070105201A1Described processes for enantiomeric resolution of 1-substituted 2-(aminomethyl)pyrrolidines, emphasizing their utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The compound’s effects are mediated through its binding to target proteins and altering their function, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine:

[2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine
  • Structure : Features an indole moiety linked to a pyrrol-2-ylmethyl amine group.
  • This may enhance binding to aromatic receptors or enzymes .
[(1-Ethylpyrrolidin-2-yl)methyl][1-(naphthalen-1-yl)ethyl]amine
  • Structure : Contains a naphthalene substituent and an ethylpyrrolidine backbone.
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
  • Structure : Piperidine ring with tetramethyl substituents and an ethylamine side chain.
  • Key Differences : The six-membered piperidine ring and tetramethyl groups confer greater conformational rigidity and steric bulk compared to the five-membered pyrrolidine in the target compound. This may affect solubility and reactivity .
Ethyl-(2-methoxybenzyl)-amine
  • Structure : A benzylamine derivative with a methoxy group and ethyl substituent.
  • Key Differences : The aromatic benzyl group enhances electronic interactions (e.g., hydrogen bonding via the methoxy group), as seen in acetylcholinesterase (AChE) inhibitors .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility (Water) pKa (Predicted) Key Features
This compound C₉H₂₀N₂ 156.27 Moderate ~10.5 Tertiary amine, chiral center
[2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine C₁₇H₂₁N₃ 267.37 Low ~9.8 Aromatic indole, hydrophobic
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine C₁₁H₂₄N₂ 184.32 Low ~11.2 Rigid piperidine, steric bulk
Ethyl-(2-methoxybenzyl)-amine C₁₀H₁₅NO 165.23 Moderate ~9.5 Aromatic methoxy group

Notes:

  • Solubility : Tertiary amines generally exhibit lower water solubility than primary/secondary amines due to reduced hydrogen bonding. The pyrrolidine ring in the target compound may improve solubility slightly compared to purely aliphatic tertiary amines.
  • pKa : Estimated based on analogous structures; tertiary amines typically have pKa values ~10–11.

Reactivity and Functional Comparisons

  • Nucleophilic Reactivity :

    • This compound’s pyrrolidine ring introduces steric hindrance, likely reducing reactivity in substitution reactions compared to simpler amines like ethylamine .
    • In contrast, ethyl-(2-methoxybenzyl)-amine participates in AChE inhibition due to its aromatic methoxy group, which enhances electronic interactions with enzyme active sites .
  • Membrane Permeability :

    • Simpler amines (e.g., methylamine, ethylamine) are concentrated efficiently in biological systems via pH-dependent passive diffusion .
    • The target compound’s larger structure may impede passive transport but could enable targeted delivery via receptor-mediated uptake.
  • Material Science Applications: Primary alkylamines (e.g., ethylamine) intercalate into inorganic layers like λ-zirconium phosphate (λ-ZrP) due to their ability to form hydrogen bonds. The tertiary amine structure of the target compound likely prevents such interactions .

Biological Activity

Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with specific biological targets, leading to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring that contributes to its biological activity. The compound can act as a ligand for various receptors, modulating their activity and influencing several biological processes. Its chemical structure allows it to participate in numerous biochemical reactions, making it a versatile building block in synthetic chemistry.

The mechanism of action of this compound involves its binding to specific protein targets, which alters their function and leads to downstream effects on cellular pathways. This interaction can influence:

  • Receptor Modulation : The compound acts as a ligand for certain receptors, potentially impacting neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Cell Signaling Pathways : By modulating receptor activity, it can affect various signaling cascades within cells.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) have been documented, showing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines. For instance, in vitro assays have demonstrated selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells.

Cell Line IC50 (µM)
HeLa15
Caco-220

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of this compound against common pathogens using the agar disc diffusion method. Results indicated significant inhibition zones for both S. aureus and E. coli, suggesting potential for further development as an antimicrobial agent.
  • Anticancer Activity Assessment : In a separate investigation, the compound was tested against a panel of cancer cell lines. It demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in HeLa and Caco-2 cells .
  • Mechanistic Studies : Further research explored the binding affinity of this compound to various receptors involved in cancer progression and bacterial resistance mechanisms. These studies highlighted the compound's potential role in modulating signaling pathways associated with tumor growth and microbial resistance .

Comparative Analysis

This compound can be compared with structurally similar compounds such as 1-Methyl-2-pyrrolidinemethanol and N-Methyl-L-prolinol. While these compounds share some properties, this compound exhibits distinct biological activities due to its unique structural features.

Compound Biological Activity
This compoundModerate antibacterial and anticancer activity
1-Methyl-2-pyrrolidinemethanolLimited antibacterial properties
N-Methyl-L-prolinolPrimarily used as a reagent in synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Primary amine-initiated copolymerization (e.g., using butylamine) is a common approach for structurally related amines. Reactivity ratios near 1 (e.g., rME = 1.08, rMB = 0.98) suggest random copolymer formation. Control molecular weight via monomer-to-initiator ratios and hydrophilicity via ethyl:butyl monomer ratios .
  • Validation : Use end-group analysis (e.g., norbornene allyl proton NMR in toluene-d8) to confirm molecular weight (Mn) and purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR : Assign pyrrolidine methyl and ethyl groups using ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3).
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coats), avoid skin contact, and work in a fume hood. Store waste separately for professional disposal .
  • Contingencies : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent unintended reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine and ethyl groups influence the compound’s reactivity in coordination chemistry?

  • Experimental Design : Compare ligand behavior with analogous amines (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) in transition metal complexes. Use UV-Vis, EPR, or X-ray crystallography to study metal-ligand interactions .
  • Data Interpretation : Correlate ligand field strength (e.g., Δoct) with substituent electronegativity and steric bulk .

Q. What computational methods are suitable for predicting the compound’s biological activity or interaction with biomolecules?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes or receptors. Validate with MD simulations (AMBER or GROMACS) to assess stability .
  • Parameters : Use PubChem-derived SMILES (e.g., NCCC1=CC=CC=N1) for ligand preparation and optimize force fields for amine interactions .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting NMR shifts or unexpected reaction outcomes)?

  • Case Study : If amine-cellulose interactions yield mixed lattices (e.g., cellulose I/III), repeat experiments under controlled humidity and solvent evaporation rates. Use XRD to confirm phase transitions .
  • Troubleshooting : Validate analytical methods (e.g., NMR calibration, column equilibration) and cross-reference with synthetic protocols from peer-reviewed sources .

Q. What strategies optimize the compound’s stability in long-term storage or under experimental conditions?

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Use inert atmospheres (N2/Ar) and desiccants for storage .
  • Impurity Analysis : Apply EMA-recommended nitrosamine detection methods (e.g., GC-MS/MS with LOD ≤ 1 ppm) to ensure compliance with regulatory thresholds .

Data Presentation and Analysis

Q. How should researchers present and statistically validate experimental data for publication?

  • Guidelines :

  • Use tables for comparative data (e.g., Mn vs. ME:MB ratios, TCP values) .
  • Apply ANOVA or t-tests for replicate analyses, specifying significance thresholds (e.g., p < 0.05).
  • Include error bars and confidence intervals in graphs .

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